Tungsten (VI) ethoxide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

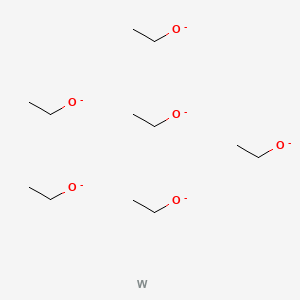

3D Structure of Parent

特性

CAS番号 |

62571-53-3 |

|---|---|

分子式 |

C12H36O6W |

分子量 |

460.25 g/mol |

IUPAC名 |

ethanol;tungsten |

InChI |

InChI=1S/6C2H6O.W/c6*1-2-3;/h6*3H,2H2,1H3; |

InChIキー |

FIYYPCHPELXPMO-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] |

正規SMILES |

CCO.CCO.CCO.CCO.CCO.CCO.[W] |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tungsten (VI) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for tungsten (VI) ethoxide, a key precursor in materials science and catalysis. The document details experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways for the synthesis of this important organometallic compound.

Core Synthesis Methodologies

This compound, with the chemical formula W(OCH₂CH₃)₆, is most commonly synthesized through the reaction of a tungsten precursor with ethanol. The two principal precursors utilized are tungsten hexachloride (WCl₆) and tungsten trioxide (WO₃). Additionally, solvothermal synthesis has emerged as a viable method for producing tungsten-based materials, where tungsten ethoxide is a key intermediate.

Synthesis from Tungsten Hexachloride (WCl₆)

The reaction of tungsten hexachloride with ethanol is a widely employed method for the synthesis of this compound. The reaction proceeds with the substitution of chloride ligands with ethoxide groups, liberating hydrogen chloride as a byproduct.

Reaction Pathway:

Caption: Reaction of WCl₆ with ethanol to form W(OEt)₆.

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below, based on established laboratory practices.

-

Materials:

-

Tungsten hexachloride (WCl₆)

-

Anhydrous ethanol

-

Anhydrous solvent (e.g., benzene, toluene, or hexane)

-

A base (e.g., ammonia, pyridine, or triethylamine) to neutralize the HCl byproduct

-

-

Procedure:

-

In a moisture-free environment (e.g., under an inert atmosphere of argon or nitrogen), dissolve tungsten hexachloride in an anhydrous solvent.

-

Slowly add a stoichiometric excess of anhydrous ethanol to the solution while stirring.

-

To drive the reaction to completion and remove the generated HCl, a stream of dry ammonia gas can be bubbled through the reaction mixture, or a stoichiometric amount of another base can be added. This will precipitate ammonium chloride.

-

After the reaction is complete, the precipitated ammonium chloride is removed by filtration.

-

The solvent is then removed from the filtrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

-

Solvothermal Synthesis from Tungsten Hexachloride (WCl₆)

Solvothermal synthesis involves reacting precursors in a closed system, typically a Teflon-lined autoclave, at elevated temperatures and pressures. This method is often used for the preparation of nanomaterials, where tungsten ethoxide is formed in situ as a precursor to tungsten oxides. While the primary goal of these procedures is often the oxide, the initial formation of the ethoxide is a critical step.

Experimental Protocol for Tungsten Oxide Nanomaterial Synthesis (with in-situ Tungsten Ethoxide Formation):

-

Materials:

-

Tungsten hexachloride (WCl₆)

-

Anhydrous ethanol

-

-

Procedure:

-

Dissolve a specific amount of tungsten hexachloride in anhydrous ethanol to achieve a desired concentration (e.g., 0.015 M).[1]

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 200°C) for a designated period (e.g., 20 hours).[1]

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting product (typically a tungsten oxide nanomaterial) is collected by centrifugation, washed with ethanol and water, and dried.

-

It is important to note that this protocol is for the synthesis of tungsten oxide, where tungsten ethoxide is an intermediate that undergoes hydrolysis. To isolate this compound, the reaction would need to be stopped before the hydrolysis step, and a purification procedure, such as the one described in the previous section, would need to be implemented.

Synthesis from Tungsten Trioxide (WO₃)

The direct reaction of tungsten trioxide with ethanol to form this compound is a less common method. This reaction is generally slower and may require more forcing conditions compared to the reaction with tungsten hexachloride. The reaction is an equilibrium process, and removal of the water byproduct is necessary to drive the reaction towards the product.

Reaction Pathway:

Caption: Reaction of WO₃ with ethanol to form W(OEt)₆.

Due to the limited availability of detailed experimental protocols for this specific synthesis in the reviewed literature, a generalized procedure is not provided here. Researchers interested in this method should consult specialized literature on metal oxide alkoxylation.

Quantitative Data Summary

The following table summarizes the quantitative data found for the synthesis of tungsten-based materials where this compound is a key component. It is important to note that specific yield data for the isolated this compound is scarce in the readily available literature, as many studies focus on the final oxide product.

| Synthesis Method | Precursor | Reactant(s) | Precursor Concentration | Temperature (°C) | Time (h) | Reported Product |

| Solvothermal | WCl₆ | Ethanol | 0.015 M | 200 | 20 | Tungsten Bronze Nanorods |

| Solvothermal | WCl₆ | Ethanol | 0.005 M | 180 | 24 | W₁₈O₄₉ Nanowires |

| Solvothermal | WCl₆ | Ethanol | 0.01 M | 180 | 24 | Aggregated W₁₈O₄₉ Nanowires |

| Solvothermal | WCl₆ | Ethanol | 0.02 M | 180 | 24 | Hierarchical W₁₈O₄₉ Microspheres |

| Solvothermal | WCl₆ | Ethanol, Acetic Acid | - | 200 | 10 & 24 | WO₂.₇₂ and WO₃ Nanostructures |

Conclusion

The synthesis of this compound is a critical step for the development of advanced materials. The reaction of tungsten hexachloride with ethanol remains the most direct and well-documented route for obtaining this compound. Solvothermal methods provide a versatile platform for the in-situ generation of tungsten ethoxide as a precursor for nanostructured tungsten oxides. Further research is needed to optimize the synthesis from tungsten trioxide and to fully quantify the yields and purity of this compound from various methods. This guide provides a foundational understanding for researchers and professionals working in the field of materials chemistry and drug development.

References

An In-depth Technical Guide to the Chemical Properties of Tungsten (VI) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten (VI) ethoxide, with the chemical formula W(OC₂H₅)₆, is an organometallic compound that serves as a crucial precursor in the synthesis of various tungsten-based materials.[1][2] Its high reactivity, particularly towards hydrolysis, makes it an ideal candidate for producing tungsten oxide (WO₃) nanoparticles, thin films, and coatings through methods like sol-gel processing and chemical vapor deposition (CVD).[1] These resulting materials have significant applications in catalysis, electronics, energy storage, and biomedical fields.[1][3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its key reactivity pathways.

Physical and Chemical Properties

This compound is typically an off-white to brown, soft crystalline powder or solid.[1][2][5] It is highly sensitive to moisture and should be handled and stored under inert conditions to prevent premature hydrolysis.[1][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₃₀O₆W | [1][6] |

| Molecular Weight | 454.21 g/mol | [1][7] |

| Appearance | Off-white to brown soft crystalline powder or chunks | [1][2][5][8] |

| Melting Point | 105-110 °C or 150 °C | [1][2][8] |

| Boiling Point | 110 - 115 °C @ 1 mmHg | [9] |

| Solubility | Soluble in ethyl acetate, hydrocarbons, and esters | [10][11] |

| Sensitivity | Moisture sensitive | [1][2][5] |

Reactivity and Reaction Mechanisms

The chemical behavior of this compound is dominated by the reactivity of its ethoxide ligands. These groups are susceptible to cleavage, making the compound a versatile precursor.

Hydrolysis

In the presence of water, this compound readily undergoes hydrolysis to form tungsten oxides and ethanol.[1] This reaction is the basis for its use in sol-gel synthesis, where controlled addition of water leads to the formation of a tungsten oxide network.

Thermal Decomposition

Upon heating, this compound decomposes to yield tungsten oxides, among other byproducts.[9][12] This property is exploited in techniques like Chemical Vapor Deposition (CVD) for creating tungsten oxide thin films.[1]

Halogenation

This compound can react with halogens to produce tungsten halides. These resulting compounds are valuable in various catalytic processes.[1]

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound. Common approaches involve the reaction of a tungsten precursor with ethanol.

Method 1: From Tungsten (VI) Chloride and Sodium Ethoxide

This is a widely used laboratory-scale synthesis.

-

Reactants : Tungsten (VI) chloride (WCl₆) and sodium ethoxide (NaOC₂H₅).

-

Procedure :

-

A solution of sodium ethoxide in absolute ethanol is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Tungsten (VI) chloride is slowly added to the cooled ethoxide solution with vigorous stirring. The reaction is highly exothermic.

-

The reaction mixture is typically stirred for a period ranging from 2 to 24 hours to ensure complete reaction.[1] Longer reaction times generally favor higher conversion but may also lead to the formation of side products.[1]

-

The precipitated sodium chloride (NaCl) is removed by filtration.

-

The solvent (ethanol) is removed from the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or sublimation.

-

-

Critical Parameters : Rigorous exclusion of moisture is crucial to prevent the formation of tungsten oxide contaminants.[1] The hydrogen chloride gas generated as a byproduct must be neutralized or removed to prevent product degradation.[1]

Method 2: Direct Reaction with Ethanol

This method involves the direct reaction of a tungsten precursor with ethanol.

-

Reactants : Tungsten trioxide (WO₃) or Tungsten (VI) chloride (WCl₆) and ethanol.

-

Procedure :

-

The tungsten precursor is suspended in an excess of absolute ethanol.

-

The mixture is heated under controlled conditions to facilitate the reaction.[1]

-

The reaction progress is monitored, and upon completion, the excess ethanol is removed.

-

The resulting product is then purified.

-

-

Advancements : Continuous flow synthesis methods have been developed for more efficient production by mixing tungsten precursors with ethanol in a continuous reactor system.[1]

Synthesis of Tungsten Oxide Nanoparticles via Sol-Gel Method

This compound is a common precursor for synthesizing tungsten oxide nanoparticles.

-

Materials : this compound, absolute ethanol (as solvent), water (for hydrolysis), and a catalyst (acid or base, optional).

-

Procedure :

-

This compound is dissolved in absolute ethanol under an inert atmosphere.

-

A controlled amount of water, often mixed with ethanol, is added dropwise to the solution while stirring. This initiates the hydrolysis and condensation reactions.

-

The solution is aged for a specific period to allow for the formation of a sol, which then transforms into a gel.

-

The gel is dried to remove the solvent, resulting in a xerogel or aerogel.

-

The dried gel is then calcined at an elevated temperature to crystallize the tungsten oxide nanoparticles.

-

-

Control Parameters : The size, morphology, and properties of the resulting nanoparticles can be controlled by adjusting factors such as the concentration of the precursor, the water-to-alkoxide ratio, the pH of the solution, and the calcination temperature.[1]

Thin Film Deposition using Chemical Vapor Deposition (CVD)

-

Precursor : this compound.

-

Procedure :

-

This compound is vaporized by heating it in a bubbler.

-

An inert carrier gas (e.g., argon or nitrogen) is passed through the bubbler to transport the precursor vapor into the CVD reactor.

-

The substrate is heated to a specific temperature inside the reactor.

-

The precursor vapor decomposes on the hot substrate surface, depositing a thin film of tungsten oxide.

-

Byproducts are removed from the reactor by the carrier gas flow.

-

-

Applications of Films : These thin films have applications in electronic devices like transistors and in display technologies.[1]

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from Tungsten (VI) chloride.

Application Workflow: From Precursor to Nanomaterials

Caption: Workflow for the synthesis of tungsten-based nanomaterials.

Safety and Handling

This compound is a flammable solid and is irritating to the skin, eyes, and respiratory system.[1][5] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[5][9] Due to its moisture sensitivity, it must be stored in a tightly sealed container under a dry, inert atmosphere.[1][9]

Conclusion

This compound is a highly valuable precursor in materials science due to its favorable chemical properties, particularly its reactivity towards hydrolysis and thermal decomposition. This allows for the controlled synthesis of high-purity tungsten oxide nanomaterials and thin films with tailored properties for a wide range of advanced applications. A thorough understanding of its handling, synthesis, and reaction mechanisms is essential for researchers and scientists working to develop next-generation technologies in catalysis, electronics, and beyond.

References

- 1. Buy this compound | 62571-53-3 [smolecule.com]

- 2. Tungsten(VI) ethoxide | Ethanol tungsten(6+) salt | W(OC2H5)6 – Ereztech [ereztech.com]

- 3. Tungsten oxides: green and sustainable heterogeneous nanocatalysts for the synthesis of bioactive heterocyclic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Ethanolate;tungsten | C12H30O6W-6 | CID 13828235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tungsten(VI) ethoxide, 99.8% (metals basis), 5% w/v in ethanol 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. americanelements.com [americanelements.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 62571-53-3 [chemicalbook.com]

- 11. Tungsten(VI) ethoxide | Fisher Scientific [fishersci.ca]

- 12. Buy Tungsten(V) ethoxide (EVT-1445365) | 26143-11-3 [evitachem.com]

An In-depth Technical Guide to the Molecular Structure of Tungsten (VI) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Bonding

Tungsten (VI) ethoxide, with the chemical formula W(OC₂H₅)₆, is an organometallic compound where a central tungsten atom is coordinated to six ethoxide ligands. The molecule is expected to adopt a distorted trigonal prismatic geometry, similar to what has been observed for Tungsten (VI) hexamethoxide (W(OCH₃)₆) through gas electron diffraction studies. This geometry is a deviation from the more common octahedral arrangement for hexacoordinated metal centers and is a key feature of this class of compounds.

The coordination of the six ethoxide groups around the tungsten center dictates the overall molecular shape. The W-O-C bond angles are anticipated to be wide, a characteristic that may be attributed to steric hindrance between the bulky ethoxide groups and potential π-bonding interactions between the oxygen and tungsten atoms.

Quantitative Structural Data (Based on Analogue W(OCH₃)₆)

The following table summarizes the key structural parameters for Tungsten (VI) hexamethoxide, which are expected to be comparable to those of this compound.

| Parameter | Value |

| Bond Lengths | |

| W-O | ~1.89 Å |

| O-C | ~1.42 Å |

| C-C | ~1.54 Å |

| Bond Angles | |

| W-O-C | ~132.5° |

| O-W-O | Varies (distorted prism) |

| Dihedral Angles | |

| O-W-O-C | ~61° |

Data sourced from gas electron diffraction studies of W(OCH₃)₆.

Experimental Protocols

The synthesis and structural characterization of this compound involve standard organometallic and crystallographic techniques.

Synthesis of this compound

A common method for the synthesis of tungsten alkoxides involves the reaction of a tungsten halide, such as tungsten (VI) chloride (WCl₆), with an excess of the corresponding alcohol, in this case, ethanol. The reaction is typically carried out in a non-polar solvent like hexane or toluene under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Reaction:

WCl₆ + 6 C₂H₅OH → W(OC₂H₅)₆ + 6 HCl

Procedure:

-

A solution of tungsten (VI) chloride in a dry, non-polar solvent is prepared in a Schlenk flask under an inert atmosphere.

-

A stoichiometric excess of anhydrous ethanol is added dropwise to the tungsten chloride solution at a controlled temperature, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The byproduct, hydrogen chloride, is typically removed by purging with an inert gas or by reaction with a suitable base.

-

The solvent is removed under vacuum to yield the crude this compound product.

-

Purification can be achieved by recrystallization from a suitable solvent or by sublimation under high vacuum.

Structural Characterization by Single-Crystal X-ray Diffraction

To obtain precise bond lengths, bond angles, and the overall three-dimensional structure, single-crystal X-ray diffraction is the definitive technique.[1][2][3][4]

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution in an appropriate solvent.

-

Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem, often using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, precise molecular structure.[1][2][3][4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural elucidation.

Caption: Logical workflow for the synthesis and structural determination of this compound.

References

Solubility of Tungsten (VI) Ethoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tungsten (VI) ethoxide (W(OCH₂CH₃)₆) in various organic solvents. Due to its utility as a precursor in the synthesis of tungsten-based nanomaterials, thin films, and catalysts, understanding its solubility is critical for process development, formulation, and application. This document consolidates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Data Presentation: Solubility Profile

The solubility of this compound is influenced by the polarity and nature of the organic solvent. While comprehensive quantitative data is limited in publicly available literature, existing information and qualitative assessments are summarized below.

| Solvent | Formula | Type | Polarity | Quantitative Solubility (at 20-25°C) | Qualitative Solubility | Source |

| Ethanol | C₂H₅OH | Protic, Polar | High | 5% w/v (50 g/L) | Soluble | [1][2] |

| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Medium | Data not available | Soluble | [3] |

| Hydrocarbons (general) | CₓHᵧ | Aprotic, Non-polar | Low | Data not available | Soluble | [3] |

| Esters (general) | RCOOR' | Aprotic, Polar | Medium | Data not available | Soluble | [3] |

| Toluene | C₇H₈ | Aprotic, Non-polar | Low | Data not available | Likely soluble (as a hydrocarbon) | [3] |

| Hexane | C₆H₁₄ | Aprotic, Non-polar | Low | Data not available | Likely soluble (as a hydrocarbon) | [3] |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | Medium | Data not available | Likely soluble | [4] |

Note: this compound is sensitive to moisture and will readily hydrolyze. All solubility experiments should be conducted under anhydrous conditions using dry solvents.[5]

Experimental Protocol: Determination of this compound Solubility

This section details a general procedure for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted "shake-flask" method and incorporates necessary precautions for handling air- and moisture-sensitive compounds.

1. Materials and Equipment:

-

This compound (solid)

-

Anhydrous organic solvent of interest

-

Inert gas (Argon or Nitrogen) supply

-

Schlenk line or glovebox

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Syringes and syringe filters (0.2 µm, PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, ICP-OES)

2. Procedure:

-

Solvent Preparation: Ensure all solvents are of high purity and are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina).

-

Sample Preparation (under inert atmosphere):

-

Transfer a series of vials into a glovebox or connect them to a Schlenk line.

-

Accurately weigh an excess amount of this compound into each vial. The excess solid should be clearly visible after the solvent is added.

-

Record the mass of the solute.

-

-

Dissolution:

-

Add a precise volume of the anhydrous solvent to each vial.

-

Seal the vials tightly with the PTFE-lined caps.

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation for Analysis:

-

Allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step must be performed without disturbing the solid residue.

-

Immediately transfer the filtered solution into a pre-weighed volumetric flask and determine the mass of the solution.

-

Dilute the sample to a known volume with the same anhydrous solvent to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve of absorbance versus concentration can be prepared.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This method can be used to determine the tungsten concentration, from which the concentration of the ethoxide can be calculated. This is particularly useful for lower concentrations.

-

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units (e.g., g/L, mol/L, or % w/v).

-

3. Safety Precautions:

-

This compound is moisture-sensitive and should be handled under an inert atmosphere (glovebox or Schlenk line).[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Work in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal information.[6]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

References

- 1. Tungsten(VI) ethoxide, 99.8% (metals basis), 5% w/v in ethanol 100 mL | Request for Quote [thermofisher.com]

- 2. Tungsten(VI) ethoxide, 99.8% (metals basis), 5% w/v in ethanol 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 62571-53-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 62571-53-3 [smolecule.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Hydrolysis of Tungsten (VI) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of tungsten (VI) ethoxide, a critical reaction in the sol-gel synthesis of tungsten-based materials. While specific mechanistic studies on this compound are limited in publicly accessible literature, this document elucidates a plausible reaction mechanism based on established principles of metal alkoxide chemistry. The guide details the proposed steps for both acid- and base-catalyzed hydrolysis and subsequent condensation reactions. Furthermore, it outlines detailed experimental protocols for investigating the reaction kinetics and mechanism using modern analytical techniques. Quantitative data from analogous metal alkoxide systems are presented to provide a comparative context. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of tungsten-based materials for various applications, including in the pharmaceutical and drug development sectors.

Introduction

This compound, W(OCH₂CH₃)₆, is a key precursor in the synthesis of tungsten oxides and related materials through sol-gel processes. The hydrolysis and subsequent condensation of this metal alkoxide are fundamental steps that dictate the structure and properties of the final material. Understanding the underlying reaction mechanism is paramount for controlling the synthesis and tailoring the material characteristics for specific applications, such as catalysts, sensors, and advanced materials in drug delivery systems.

The overall reaction involves the replacement of ethoxide (-OCH₂CH₃) groups with hydroxyl (-OH) groups, followed by condensation reactions that form tungoxane (W-O-W) bridges, ultimately leading to the formation of a tungsten oxide network.

Proposed Mechanism of Hydrolysis and Condensation

The hydrolysis of this compound can be catalyzed by either acids or bases, each following a distinct mechanistic pathway. The subsequent condensation reactions can proceed through either alcohol or water elimination.

Hydrolysis

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of an ethoxide oxygen atom, making the ethoxide group a better leaving group (ethanol). This is followed by the nucleophilic attack of a water molecule on the electrophilic tungsten center.

The proposed steps are as follows:

-

Protonation of the ethoxide ligand: An ethoxide oxygen is protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic attack by water: A water molecule attacks the tungsten center.

-

Proton transfer: A proton is transferred from the coordinated water molecule to a solvent water molecule, regenerating the catalyst.

-

Ethanol elimination: The protonated ethoxide group leaves as ethanol.

2.1.2. Base-Catalyzed Hydrolysis

In the presence of a base, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the tungsten center.

The proposed steps are as follows:

-

Nucleophilic attack by hydroxide: A hydroxide ion attacks the tungsten center, forming a negatively charged intermediate.

-

Elimination of ethoxide: The intermediate eliminates an ethoxide ion.

-

Protonation of ethoxide: The ethoxide ion is subsequently protonated by water to form ethanol.

Condensation

Following hydrolysis, the resulting tungsten hydroxo-ethoxides, W(OH)ₓ(OCH₂CH₃)₆₋ₓ, undergo condensation to form W-O-W bridges. This can occur via two primary pathways:

-

Alcohol-producing condensation (Alcoxolation): An ethoxide group of one tungsten center reacts with a hydroxyl group of another, eliminating an ethanol molecule.

-

Water-producing condensation (Oxolation): Two hydroxyl groups from adjacent tungsten centers react to form a water molecule.

Quantitative Data

| Parameter | Influence on Hydrolysis Rate | Rationale |

| Nature of the Metal | Increases with the electropositivity and coordination number of the metal. | A more electropositive metal center is more susceptible to nucleophilic attack. |

| Steric Hindrance of Alkoxide Groups | Decreases with increasing size and branching of the alkoxide group. | Larger groups sterically hinder the approach of the nucleophile. |

| Water-to-Alkoxide Ratio (h) | Increases with increasing 'h'. | Higher concentration of the reactant (water) drives the reaction forward. |

| Catalyst (Acid or Base) | Significantly accelerates the reaction. | Provides a lower energy pathway for the reaction. |

| Solvent | The polarity and coordinating ability of the solvent can influence the reaction rates. | Solvents can stabilize intermediates and affect the solubility of reactants and products. |

Experimental Protocols

To elucidate the precise mechanism and kinetics of this compound hydrolysis, a combination of in-situ spectroscopic techniques is recommended.

In-situ Monitoring of Hydrolysis using FTIR and Raman Spectroscopy

Objective: To identify and monitor the concentration changes of reactants, intermediates, and products during the hydrolysis reaction in real-time.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable anhydrous solvent (e.g., ethanol, isopropanol) is prepared in a controlled atmosphere (glovebox) to prevent premature hydrolysis.

-

Reaction Initiation: The hydrolysis is initiated by injecting a controlled amount of water (or an acidic/basic aqueous solution) into the this compound solution within a sealed reaction cell suitable for spectroscopic analysis.

-

Spectroscopic Measurement:

-

FTIR Spectroscopy: The reaction is monitored using an Attenuated Total Reflectance (ATR) FTIR probe immersed in the reaction mixture. The disappearance of W-O-C stretching vibrations and the appearance of W-O-H and O-H stretching bands are monitored over time.

-

Raman Spectroscopy: A Raman probe is used to monitor the reaction. Changes in the vibrational modes associated with the W-O-C and the formation of W-O-W bonds are tracked.

-

-

Data Analysis: The time-resolved spectral data are analyzed to determine the reaction kinetics and identify transient species.

NMR Spectroscopic Investigation of Intermediates

Objective: To identify the structure of intermediate species formed during hydrolysis and condensation.

Methodology:

-

Reaction Setup: The hydrolysis reaction is carried out directly in an NMR tube at a controlled temperature.

-

¹H and ¹³C NMR: The reaction progress is monitored by acquiring ¹H and ¹³C NMR spectra at regular intervals. The disappearance of signals corresponding to the ethoxide groups and the appearance of new signals from ethanol and partially hydrolyzed tungsten species are observed.

-

¹⁷O NMR: If isotopically labeled water (H₂¹⁷O) is used, ¹⁷O NMR can provide direct evidence for the formation of W-¹⁷OH and W-¹⁷O-W species.

-

Data Analysis: The chemical shifts and coupling constants of the observed signals are used to deduce the structures of the intermediates.

Visualizations

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for studying the hydrolysis of this compound.

Caption: Proposed reaction pathways for the hydrolysis and condensation of W(OEt)₆.

thermal decomposition of Tungsten (VI) ethoxide

An In-depth Technical Guide to the Thermal Decomposition of Tungsten (VI) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, W(OCH₂CH₃)₆, is a metalorganic compound of significant interest in materials science. It serves as a key precursor for the deposition of tungsten oxide thin films, which have diverse applications in electrochromic devices, gas sensors, and catalysis. The controlled thermal decomposition of this compound is a critical process in techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), enabling the formation of high-purity tungsten trioxide (WO₃) films. Understanding the thermal behavior of this precursor is paramount for optimizing deposition processes and tailoring the properties of the resulting materials. This guide provides a comprehensive overview of the thermal decomposition of this compound, summarizing key quantitative data, outlining experimental methodologies, and illustrating the associated chemical and procedural pathways.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound and its primary decomposition product, tungsten trioxide, is provided in the table below.

| Property | This compound (C₁₂H₃₀O₆W) | Tungsten (VI) Trioxide (WO₃) |

| Molar Mass | 454.21 g/mol | 231.84 g/mol |

| Appearance | Off-white to brown solid.[1] | Canary yellow powder. |

| Melting Point | 150 °C.[1] | 1473 °C. |

| Boiling Point | Decomposes | ~1700 °C. |

| Solubility | Soluble in ethanol, ethyl acetate, hydrocarbons, and esters.[2] | Insoluble in water; soluble in alkaline solutions and slightly soluble in acids. |

| Moisture Sensitivity | High; hydrolyzes in the presence of water to form tungsten oxides and ethanol.[1] | Stable |

Thermal Decomposition Data

| Parameter | Value/Description |

| Decomposition Onset | Thermal decomposition can begin at temperatures above 150°C.[1] Temperatures exceeding 250°C may lead to the formation of tungsten oxide contaminants during synthetic procedures.[1] |

| Primary Solid Product | Tungsten Trioxide (WO₃).[3] |

| Gaseous Byproducts | Ethanol and organic acid vapors are hazardous decomposition products.[4] |

| Deposition Temperature Range | In Chemical Vapor Deposition (CVD) processes, tungsten ethoxide precursors are used to deposit WO₃ films at temperatures below 500°C.[5] |

| Purification via Sublimation | Sublimation for purification is typically carried out between 80°C and 120°C under high vacuum to prevent thermal decomposition.[1] |

Experimental Protocols

Detailed experimental protocols for the thermal decomposition of this compound are often embedded within procedures for thin film deposition, such as Chemical Vapor Deposition (CVD). Below is a generalized protocol for the deposition of tungsten oxide thin films using this compound as a precursor.

Objective: To deposit a thin film of tungsten trioxide (WO₃) on a substrate via thermal decomposition of this compound in a CVD reactor.

Materials:

-

This compound precursor

-

Substrate (e.g., silicon wafer, quartz slide)

-

Inert carrier gas (e.g., Argon, Nitrogen)

-

Oxidizing agent (e.g., Oxygen, dry air) - optional, depending on desired film stoichiometry

-

CVD reactor system with a heated substrate stage and precursor delivery system

Procedure:

-

Substrate Preparation: The substrate is cleaned to remove any organic and particulate contamination. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with an inert gas. A final surface treatment, such as an oxygen plasma clean, may be performed to enhance film adhesion.

-

Precursor Handling: this compound is loaded into a bubbler or sublimator in an inert atmosphere (e.g., a glovebox) due to its moisture sensitivity. The precursor container is then connected to the gas delivery lines of the CVD reactor.

-

CVD System Setup: The cleaned substrate is placed on the heater stage within the CVD reaction chamber. The chamber is then sealed and purged with an inert gas to remove ambient air and moisture.

-

Deposition Parameters:

-

The substrate is heated to the desired deposition temperature (typically in the range of 300-500°C).

-

The this compound precursor is heated to a temperature sufficient to achieve an adequate vapor pressure for transport (e.g., 80-120°C).[1]

-

The inert carrier gas is flowed through the precursor container to transport the vaporized this compound into the reaction chamber.

-

If an oxidizing agent is used, it is introduced into the chamber through a separate gas line.

-

-

Deposition Process: The precursor vapor and any co-reactants are introduced into the reaction chamber. The heated substrate provides the energy for the thermal decomposition of the this compound, leading to the formation of a tungsten oxide film on the substrate surface.

-

Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped, and the chamber is cooled down to room temperature under a continuous flow of inert gas.

-

Film Characterization: The deposited film is then characterized using techniques such as X-ray Diffraction (XRD) to determine its crystal structure, Scanning Electron Microscopy (SEM) for morphological analysis, and X-ray Photoelectron Spectroscopy (XPS) to verify its chemical composition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a thermal decomposition experiment aimed at thin film deposition using this compound.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Synthesis, characterization and use of peroxotungstic ethoxide as a precursor to wet-chemically derived tungsten oxide thin films [arizona.aws.openrepository.com]

An In-depth Technical Guide to Tungsten(VI) Ethoxide (CAS 62571-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tungsten(VI) ethoxide (CAS 62571-53-3), also known as tungsten hexaethoxide, is a metal alkoxide with significant applications in materials science. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis methodologies, and primary uses. While its role as a precursor for tungsten-based nanomaterials, thin films, and catalytic agents is well-established, its biological profile remains largely unexplored. This guide also summarizes the known toxicological and pharmacological properties of other tungsten compounds to provide a broader context for researchers in the life sciences, highlighting the current data gap for Tungsten(VI) ethoxide specifically.

Chemical and Physical Properties

Tungsten(VI) ethoxide is a moisture-sensitive, off-white to brown solid.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62571-53-3 | [1][3] |

| Molecular Formula | C12H30O6W | [3] |

| Molecular Weight | 454.2 g/mol | [3] |

| IUPAC Name | Hexaethoxytungsten | [4][5] |

| Synonyms | Tungsten hexaethoxide, Ethanol tungsten(6+) salt | [3][6] |

| Appearance | Off-white to brown solid/powder | [1][2] |

| Melting Point | 105-115 °C | [3] |

| Boiling Point | 105-110 °C at 0.05 mmHg | [3] |

| Density | 1.3 g/cm³ | [3] |

| Solubility | Soluble in ethyl acetate, hydrocarbons, and esters. Insoluble in water. | [3][6] |

| Sensitivity | Moisture sensitive | [3] |

Synthesis and Purification

The synthesis of Tungsten(VI) ethoxide is primarily achieved through two main routes: direct alkoxylation and solvothermal methods.

Direct Alkoxylation

The most common laboratory-scale synthesis involves the reaction of tungsten hexachloride (WCl6) with an excess of sodium ethoxide (NaOEt) in an anhydrous solvent such as ethanol or toluene.[1] The reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of Tungsten(VI) Ethoxide via Direct Alkoxylation [1]

-

Materials: Tungsten hexachloride (WCl6), sodium ethoxide (NaOEt), anhydrous ethanol, anhydrous toluene.

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of sodium ethoxide in anhydrous ethanol is prepared.

-

The solution is cooled to 0°C.

-

A solution of tungsten hexachloride in anhydrous toluene is added dropwise to the sodium ethoxide solution with constant stirring. The reaction is maintained at a temperature between 0°C and 25°C.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure complete reaction.

-

The resulting precipitate of sodium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield crude Tungsten(VI) ethoxide.

-

Solvothermal Synthesis

Solvothermal methods offer an alternative route, particularly for producing nanostructured materials. These methods typically involve the reaction of a tungsten precursor, such as ammonium metatungstate, with ethanol under elevated temperature and pressure.[1]

Purification

Sublimation is the preferred method for purifying Tungsten(VI) ethoxide. The process is typically carried out under high vacuum at temperatures ranging from 80°C to 120°C to remove non-volatile impurities.[1]

Applications in Materials Science

Tungsten(VI) ethoxide is a versatile precursor for the synthesis of various tungsten-based materials.

-

Nanomaterials: It is used to produce tungsten oxide (WOx) nanoparticles and nanowires, which have applications in catalysis, energy storage, and electronics.[1][3]

-

Thin Films: It serves as a precursor for the deposition of tungsten oxide thin films via chemical vapor deposition (CVD) and sol-gel processes. These films are utilized in electronic devices and smart windows.[1][3]

-

Coatings: As an intermediate in the sol-gel process, it is used to create hard, wear-resistant, and corrosion-resistant coatings.[3]

-

Catalysis: The compound itself can act as a catalyst or a precursor for catalysts in various organic reactions.[1]

-

Other Uses: It has been employed in the production of fireproofing fabrics and as a component in X-ray screen phosphors.[3]

Biological Activity and Toxicology: A Broader Perspective on Tungsten Compounds

There is a significant lack of data specifically on the biological activity, pharmacology, and toxicology of Tungsten(VI) ethoxide. The following information is based on studies of other tungsten compounds and should be interpreted with caution as it may not be directly applicable to Tungsten(VI) ethoxide.

General Toxicology of Tungsten

Tungsten is generally considered to have low toxicity. However, occupational exposure to tungsten dusts, particularly in combination with other metals like cobalt, has been associated with respiratory issues.[7] Acute exposure can cause skin and eye irritation.[8] The bioavailability of tungsten compounds varies, with tungstates being the most bioavailable.[3]

Pharmacological Investigations of Tungsten Compounds

Some tungsten compounds, notably sodium tungstate, have been investigated for their potential therapeutic effects.

-

Antidiabetic and Antiobesity Effects: Sodium tungstate has demonstrated antidiabetic and antiobesity properties in animal models.[8]

-

Antitumor and Antimicrobial Properties: Research has been conducted on the anti-tumor, anti-viral, and anti-bacterial properties of certain tungsten compounds.

Cytotoxicity of Tungsten

In vitro studies on tungsten carbide and tungsten metal alloy particulates have shown that they can induce the generation of reactive oxygen species (ROS), leading to DNA damage and cytotoxicity in lung epithelial cells and macrophages.[3] The cytotoxicity of tungsten carbide nanoparticles has been linked to the release of tungsten ions.

Signaling Pathways and Experimental Workflows

Due to the lack of research on the biological effects of Tungsten(VI) ethoxide, there are no established signaling pathways to visualize. The following diagrams illustrate the general synthesis and application workflow for this compound in materials science.

Caption: Synthesis workflow for Tungsten(VI) ethoxide.

Caption: Applications of Tungsten(VI) ethoxide.

Conclusion and Future Directions

Tungsten(VI) ethoxide is a valuable compound with well-defined applications in materials science. Its utility as a precursor for advanced materials is firmly established. However, for drug development professionals and life scientists, the compound remains a black box. The complete absence of data on its specific biological activity, mechanism of action, and potential therapeutic or toxicological profile represents a significant knowledge gap. Future research should be directed towards elucidating the biological effects of this and other tungsten alkoxides to fully understand their potential impact on human health and to explore any possible biomedical applications. Given the emerging interest in metal-based therapeutics, a systematic investigation into the pharmacology of tungsten alkoxides is warranted.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. itia.info [itia.info]

- 3. Tungsten Toxicity and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Ethanolate;tungsten | C12H30O6W-6 | CID 13828235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. HEALTH EFFECTS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Tungsten (VI) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tungsten (VI) ethoxide (CAS No. 62571-53-3), a moisture-sensitive, flammable solid used in materials science, catalysis, and as a precursor for thin film deposition.[1][2][3] Adherence to the protocols outlined in this document is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is an organometallic compound that requires careful handling due to its reactivity.[1] It is typically an off-white to brown powder or solid.[1][4] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 62571-53-3 |

| Molecular Formula | C₁₂H₃₀O₆W[2][5] |

| Molecular Weight | 454.21 g/mol [6] |

| Appearance | Off-white to brown powder or solid[1][4] |

| Melting Point | 105-115 °C[2] |

| Boiling Point | 105-110 °C at 0.05 mmHg[2] |

| Flash Point | 105-110 °C at 0.05mm[2] |

| Solubility | Soluble in ethanol, ethyl acetate, hydrocarbons, and esters.[1][6] Insoluble in water.[1] |

| Sensitivity | Moisture and air sensitive[1][4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][7][8]

GHS Hazard and Precautionary Statements

| GHS Classification | Hazard Statement |

| Flammable solids | H228: Flammable solid |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

Signal Word: Warning [4]

Users must wash hands and any exposed skin thoroughly after handling.[9] Personal protective equipment, including protective gloves, clothing, and eye/face protection, is mandatory.[9] Work should be conducted in a well-ventilated area or outdoors.[9] Keep the compound away from heat, sparks, open flames, and hot surfaces.[9]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[9] Nitrile rubber gloves (thickness >0.11 mm) with a breakthrough time of >480 minutes are recommended.[10] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] |

Handling and Storage

This compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Handling: Avoid all contact with eyes and skin, and do not breathe dust or vapor.[9] All glassware and equipment must be thoroughly dried before use, typically by oven-drying and cooling under a stream of dry inert gas.[11][12] Transfers should be performed using Schlenk line or glovebox techniques.[13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store away from oxidizing agents and moisture.[9]

Reactivity and Decomposition

This compound is reactive, particularly with water and at elevated temperatures.

-

Hydrolysis: It reacts with water to form tungsten oxides and ethanol.[1] This reaction is vigorous and can generate heat.

-

Thermal Decomposition: Upon heating, it decomposes to form tungsten oxides.[9] Temperatures above 150°C can lead to thermal decomposition.[1]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[9]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4][9] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4] |

Fire-Fighting Measures

Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[4] Do not use water. Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

Ensure adequate ventilation and wear appropriate personal protective equipment.[9] Sweep up the spilled solid, avoiding dust formation, and shovel it into a suitable container for disposal.[9]

Toxicological Information

Experimental Protocols

General Protocol for Handling this compound

This protocol outlines the general procedure for safely handling this compound in a laboratory setting.

-

Preparation of Work Area: Ensure the work area (fume hood or glovebox) is clean and free of clutter. All glassware must be oven-dried for at least 4 hours at 125°C and cooled under a stream of dry nitrogen or argon.[11][12]

-

Inert Atmosphere: The entire handling procedure must be conducted under an inert atmosphere (nitrogen or argon).[14]

-

Personal Protective Equipment: Don the appropriate PPE as outlined in Section 3.0.

-

Dispensing:

-

In a Glovebox: Transfer the required amount of this compound from its storage container to a tared vial using a clean, dry spatula.

-

Using Schlenk Technique: If a glovebox is not available, use a Schlenk line. The solid can be transferred in a counter-flow of inert gas.

-

-

Reaction Setup: Add the dispensed this compound to the reaction vessel under a positive pressure of inert gas.

-

Cleanup: All equipment that has come into contact with this compound must be quenched carefully. Slowly add a protic solvent like isopropanol to the equipment in a fume hood to react with any residual material. Once the reaction has ceased, the equipment can be washed with water.

Protocol for Hydrolysis of this compound (Sol-Gel Synthesis of Tungsten Oxide)

This protocol describes a generalized sol-gel synthesis of tungsten oxide from this compound.

-

Preparation: Under an inert atmosphere, dissolve a measured amount of this compound in anhydrous ethanol.

-

Hydrolysis: Slowly add a controlled amount of water (often mixed with ethanol) to the this compound solution while stirring vigorously. The hydrolysis will lead to the formation of a sol.

-

Gelation: Allow the sol to age, which will result in the formation of a gel.

-

Drying and Annealing: The gel is then dried and annealed at elevated temperatures to yield tungsten oxide powder or a thin film.[15]

Visualizations

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

References

- 1. Buy this compound | 62571-53-3 [smolecule.com]

- 2. Cas 62571-53-3,this compound | lookchem [lookchem.com]

- 3. Tungsten(VI) ethoxide | Ethanol tungsten(6+) salt | W(OC2H5)6 – Ereztech [ereztech.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound;62571-53-3 [abichem.com]

- 6. Tungsten(VI) ethoxide | Fisher Scientific [fishersci.ca]

- 7. Tungsten(VI) ethoxide | C12H36O6W | CID 87438788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethanolate;tungsten | C12H30O6W-6 | CID 13828235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. web.mit.edu [web.mit.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. Tungsten Oxide Thin Film Sol-gel Method â Chinatungsten Online [tungsten-film.com]

Tungsten (VI) Ethoxide: A Versatile Precursor for Advanced Tungsten Oxide Materials

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tungsten (VI) ethoxide, W(OCH₂CH₃)₆, has emerged as a highly versatile molecular precursor for the synthesis of tungsten oxide (WO₃) materials with tailored properties. Its solubility in common organic solvents and its reactivity towards hydrolysis and thermal decomposition make it an ideal candidate for a variety of deposition techniques, including sol-gel, chemical vapor deposition (CVD), and hydrothermal synthesis. This technical guide provides a comprehensive overview of the use of this compound in the fabrication of tungsten oxide thin films, nanoparticles, and other nanostructures, with a focus on detailed experimental protocols and quantitative data to aid researchers in the development of advanced materials for applications ranging from catalysis and sensing to electrochromic devices and drug delivery platforms.

Synthesis of Tungsten Oxide from this compound: Key Methodologies

The transformation of this compound into tungsten oxide fundamentally relies on two key chemical processes: hydrolysis and condensation, followed by thermal treatment. The ethoxide ligands (-OCH₂CH₃) are replaced with hydroxyl groups (-OH) upon reaction with water (hydrolysis), which then undergo condensation reactions to form W-O-W bridges, ultimately leading to the formation of a tungsten oxide network. The specific synthesis method employed dictates the morphology, crystallinity, and purity of the final tungsten oxide product.

Sol-Gel Synthesis

The sol-gel process is a widely utilized wet-chemical technique for fabricating high-purity and homogeneous metal oxide films and powders at relatively low temperatures. In this method, a colloidal suspension, or "sol," of tungsten oxide precursors is formed through the controlled hydrolysis and condensation of this compound in an alcoholic solution. This sol is then deposited onto a substrate or dried to form a "gel," which upon further heat treatment (calcination) is converted into a dense tungsten oxide material.

Experimental Protocol: Sol-Gel Deposition of Tungsten Oxide Thin Films

A typical sol-gel procedure for the deposition of tungsten oxide thin films using this compound is as follows:

-

Precursor Solution Preparation: A precursor solution is prepared by dissolving this compound in a dry alcohol, such as ethanol or isopropanol, under an inert atmosphere (e.g., argon or nitrogen) to prevent premature hydrolysis. The concentration of the precursor is a critical parameter that influences the thickness and density of the final film.

-

Hydrolysis: A controlled amount of water, often mixed with the parent alcohol and sometimes a catalyst (acid or base), is added dropwise to the precursor solution while stirring vigorously. The molar ratio of water to tungsten ethoxide is a key factor in controlling the rate of hydrolysis and the structure of the resulting sol.

-

Deposition: The prepared sol is deposited onto a substrate using techniques such as spin-coating, dip-coating, or spray-coating. The choice of deposition method affects the uniformity and thickness of the film.

-

Drying and Calcination: The coated substrate is first dried at a low temperature (e.g., 80-100 °C) to remove the solvent and then subjected to a higher temperature calcination (typically 300-600 °C) to promote the condensation of the tungsten hydroxide species and crystallize the tungsten oxide film.

Quantitative Data for Sol-Gel Synthesis of WO₃ Films

| Parameter | Value | Resulting Film Properties |

| Precursor Concentration | 0.1 - 0.5 M | Film thickness, density |

| Solvent | Ethanol, Isopropanol | Sol stability, film morphology |

| H₂O:W(OEt)₆ Molar Ratio | 1:1 to 4:1 | Gelation time, porosity |

| Catalyst (e.g., HCl) | 0.01 - 0.1 M | Hydrolysis and condensation rates |

| Deposition Method | Spin-coating (1000-4000 rpm) | Film uniformity and thickness |

| Calcination Temperature | 300 - 600 °C | Crystallinity, grain size |

| Calcination Time | 1 - 3 hours | Degree of crystallization |

Diagram: Sol-Gel Process Workflow

Caption: Workflow for the sol-gel synthesis of tungsten oxide thin films.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films. In this process, volatile precursors are transported in the vapor phase to a heated substrate, where they react or decompose to form a solid film. This compound, with its relatively high volatility, is a suitable precursor for the CVD of tungsten oxide films.

Experimental Protocol: CVD of Tungsten Oxide Films

A typical atmospheric pressure or low-pressure CVD process for tungsten oxide using this compound involves:

-

Precursor Vaporization: this compound is heated in a bubbler to generate a vapor. The temperature of the bubbler is controlled to maintain a constant precursor vapor pressure.

-

Vapor Transport: An inert carrier gas, such as argon or nitrogen, is passed through the bubbler to transport the precursor vapor into the reaction chamber.

-

Deposition: The precursor vapor, often mixed with an oxidizing agent like oxygen or water vapor, is introduced into the reaction chamber containing a heated substrate. The substrate temperature is a critical parameter that determines the film's crystallinity and growth rate.

-

Reaction and Film Growth: On the hot substrate surface, the tungsten ethoxide reacts with the oxidizing agent, leading to the deposition of a tungsten oxide film.

Quantitative Data for CVD of WO₃ Films

| Parameter | Value | Effect on Film Properties |

| Precursor Temperature | 100 - 150 °C | Precursor vapor pressure |

| Substrate Temperature | 300 - 600 °C | Crystallinity, growth rate, morphology |

| Carrier Gas Flow Rate | 10 - 100 sccm (Ar, N₂) | Precursor delivery rate |

| Oxidizing Agent | O₂, H₂O vapor | Stoichiometry of the film |

| Reactor Pressure | 1 - 760 Torr | Film uniformity and conformity |

| Deposition Time | 10 - 60 min | Film thickness |

Diagram: CVD Experimental Setup

Caption: Schematic of a typical CVD setup for tungsten oxide deposition.

Hydrothermal Synthesis

Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly useful for producing well-defined nanocrystals with controlled size and morphology. While less common for this compound due to its reactivity with water, under controlled conditions, it can be used to produce tungsten oxide nanoparticles.

Experimental Protocol: Hydrothermal Synthesis of Tungsten Oxide Nanoparticles

A general procedure for the hydrothermal synthesis of tungsten oxide nanoparticles using this compound is as follows:

-

Precursor Dispersion: this compound is dispersed in a solvent, which can be water, an alcohol, or a mixture of both. The concentration of the precursor influences the size and agglomeration of the resulting nanoparticles.

-

Autoclave Treatment: The precursor dispersion is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 120-200 °C) for a defined period. The autogenous pressure developed at these temperatures facilitates the hydrolysis and crystallization of tungsten oxide.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature, and the resulting precipitate is collected by centrifugation or filtration, washed with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried.

Quantitative Data for Hydrothermal Synthesis of WO₃ Nanoparticles

| Parameter | Value | Effect on Nanoparticle Properties |

| Precursor Concentration | 0.01 - 0.1 M | Particle size and distribution |

| Solvent | Water, Ethanol, Water/Ethanol mixture | Reaction kinetics, morphology |

| Reaction Temperature | 120 - 200 °C | Crystallinity, phase, particle size |

| Reaction Time | 6 - 24 hours | Particle growth and morphology |

| pH of the solution | 1 - 7 | Hydrolysis rate, particle shape |

Diagram: Hydrolysis and Condensation Pathway

Caption: Chemical pathway from this compound to crystalline tungsten oxide.

Conclusion

This compound serves as a valuable and adaptable precursor for the synthesis of a wide range of tungsten oxide materials. By carefully controlling the synthesis parameters in sol-gel, CVD, and hydrothermal methods, researchers can precisely tune the structural, morphological, and functional properties of the resulting tungsten oxide. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for scientists and engineers to develop next-generation tungsten oxide-based materials for diverse and innovative applications. The provided diagrams offer a visual representation of the key processes involved, further aiding in the understanding and implementation of these synthesis techniques.

Hexaethoxytungsten: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethoxytungsten, also known as tungsten(VI) ethoxide, is an organometallic compound with the chemical formula W(OCH₂CH₃)₆. It belongs to the family of metal alkoxides, which are known for their utility as precursors in the synthesis of metal oxides through sol-gel processes. This technical guide provides an in-depth overview of the core physical properties of hexaethoxytungsten, detailed experimental protocols for their determination, and a visualization of relevant chemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in materials science, catalysis, and other advanced applications.

Physical Properties of Hexaethoxytungsten

The physical characteristics of hexaethoxytungsten are crucial for its handling, storage, and application. A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₃₀O₆W |

| Molecular Weight | 454.20 g/mol |

| Appearance | Off-white to brown soft crystalline powder or chunks |

| Melting Point | 105-110 °C; 150 °C |

| Boiling Point | 105-110 °C at 0.05 mmHg |

| Density | 1.3 g/cm³ |

| Solubility | Soluble in ethyl acetate, hydrocarbons, and esters.[1] |

| CAS Number | 62571-53-3 |

Experimental Protocols

The accurate determination of the physical properties of hexaethoxytungsten requires specific experimental procedures, especially considering its sensitivity to moisture. The following sections detail the general methodologies for key experiments.

Melting Point Determination for Air-Sensitive Compounds

Given that hexaethoxytungsten is moisture-sensitive, its melting point should be determined using a technique that minimizes atmospheric exposure. The capillary method is a standard and suitable technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Sealed capillary tubes

-

Glove box or Schlenk line

-

Mortar and pestle

Procedure:

-

Sample Preparation: Inside a glove box or under an inert atmosphere on a Schlenk line, a small amount of the crystalline hexaethoxytungsten is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Sealing the Capillary: To prevent decomposition due to atmospheric moisture at elevated temperatures, the open end of the capillary tube is carefully sealed using a small flame.

-

Measurement: The sealed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Density Measurement of a Solid Organometallic Compound

The density of a solid compound like hexaethoxytungsten can be determined using the gas pycnometry method, which is ideal for powders and solids and avoids the use of solvents in which the compound might be soluble or reactive.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of appropriate volume

-

Inert gas source (e.g., helium)

Procedure:

-

Sample Weighing: A precise mass of the hexaethoxytungsten sample is determined using an analytical balance. This should be done in a controlled atmosphere if the sample is particularly air-sensitive.

-

Calibration: The gas pycnometer is calibrated according to the manufacturer's instructions using a standard calibration sphere of known volume.

-

Sample Loading: The weighed sample is carefully transferred into the sample cell of the pycnometer.

-

Measurement: The sample cell is placed in the instrument, and the analysis is initiated. The instrument will automatically purge the cell with the inert gas (typically helium) and then perform a series of pressure measurements as the gas expands from a reference chamber into the sample chamber.

-

Calculation: Based on the pressure changes and the known volumes of the chambers, the instrument calculates the volume of the solid sample, excluding any pore volume. The density is then automatically calculated by dividing the mass of the sample by its measured volume.

Qualitative Solubility Testing

Determining the solubility of hexaethoxytungsten in various organic solvents is important for its use in solution-based processes. A qualitative assessment can be performed as follows.

Apparatus:

-

Small test tubes or vials with caps

-

Spatula

-

Vortex mixer

-

A selection of anhydrous organic solvents (e.g., ethyl acetate, hexane, toluene, diethyl ether)

Procedure:

-

Sample Preparation: A small, consistent amount of hexaethoxytungsten (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A specific volume of an anhydrous solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The test tubes are securely capped and agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: After mixing, the samples are allowed to stand, and a visual inspection is made. The solubility is categorized based on the following observations:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.

-

-

Heating (Optional): If a substance is insoluble at room temperature, the mixture can be gently warmed to observe if solubility increases with temperature. Any changes upon cooling should also be noted.

Chemical Pathways and Experimental Workflows

Hydrolysis and Condensation of Hexaethoxytungsten in a Sol-Gel Process

Hexaethoxytungsten is a common precursor for the synthesis of tungsten oxide materials via a sol-gel process. This process involves two main chemical reactions: hydrolysis and condensation. The following diagram illustrates a simplified workflow of this process.

Caption: A diagram illustrating the key stages of a sol-gel process starting from hexaethoxytungsten.

General Experimental Workflow for Characterization

The characterization of a newly synthesized or procured batch of an organometallic compound like hexaethoxytungsten follows a logical workflow to confirm its identity and purity.

Caption: A logical workflow for the characterization of an organometallic compound like hexaethoxytungsten.

Conclusion

This technical guide has provided a detailed overview of the physical properties of hexaethoxytungsten, along with generalized experimental protocols for their determination. The inclusion of workflow diagrams for its application in sol-gel synthesis and for general compound characterization aims to provide a practical framework for researchers. The data and methodologies presented herein are intended to support the safe and effective use of hexaethoxytungsten in various scientific and industrial applications. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) before handling and to perform all manipulations in a well-ventilated area, taking appropriate precautions for moisture-sensitive materials.

References

Methodological & Application

Application Notes and Protocols for Tungsten Oxide Thin Film Deposition using Tungsten (VI) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of tungsten oxide (WO₃) thin films using tungsten (VI) ethoxide as a precursor. The methodologies covered include sol-gel synthesis, a widely utilized technique for its simplicity and cost-effectiveness. This document is intended to guide researchers in fabricating high-quality tungsten oxide thin films for various applications, including electrochromic devices, sensors, and catalysis.

Overview of Tungsten Oxide Thin Films

Tungsten oxide is a transition metal oxide that has garnered significant interest due to its unique properties, making it suitable for a range of technological applications.[1] Thin films of WO₃ are particularly noted for their electrochromic, photochromic, and gasochromic properties.[2] The electrochromic behavior of tungsten oxide, characterized by a reversible change in optical properties upon the application of a small voltage, makes it a key material for smart windows, displays, and other optoelectronic devices.[3][4]

The properties of tungsten oxide thin films are highly dependent on the deposition technique and the specific process parameters employed.[5] The choice of precursor material is a critical factor influencing the quality, morphology, and performance of the resulting film. This compound, W(OCH₂CH₃)₆, is a metal alkoxide precursor that offers several advantages in the fabrication of tungsten oxide films, particularly through wet-chemical methods like the sol-gel process. Its use allows for good control over the stoichiometry and homogeneity of the resulting film at a relatively low processing temperature.[1][6]

Deposition Method: Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (gel) of either discrete particles or network polymers.[6] In the context of tungsten oxide thin film deposition from this compound, the process generally involves the hydrolysis and condensation of the precursor in a suitable solvent to form a "sol," which is then applied to a substrate and converted into a solid film through a heat treatment (annealing).

Chemical Pathway: Hydrolysis and Condensation

The formation of tungsten oxide from this compound via the sol-gel method proceeds through two primary chemical reactions: hydrolysis and condensation.

-